molecular formula C23H19ClN2O4 B15032644 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B15032644
M. Wt: 422.9 g/mol
InChI Key: AYLJPVDITSHPEO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Acylation: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with essential cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
  • N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Uniqueness

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications. The presence of both methoxy and acetamide groups, along with the benzoxazole core, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H19ClN2O4/c1-14-3-10-21-20(11-14)26-23(30-21)15-4-9-18(24)19(12-15)25-22(27)13-29-17-7-5-16(28-2)6-8-17/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

AYLJPVDITSHPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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